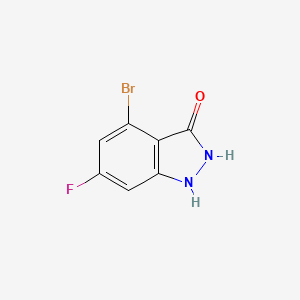
4-ブロモ-6-フルオロ-1H-インダゾール-3-オール
説明
4-Bromo-6-fluoro-1H-indazol-3-ol is a useful research compound. Its molecular formula is C7H4BrFN2O and its molecular weight is 231.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-6-fluoro-1H-indazol-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-6-fluoro-1H-indazol-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬用途
インダゾール含有複素環式化合物は、さまざまな医薬用途を持っています。 それらは、降圧剤、抗がん剤、抗うつ剤、抗炎症剤、および抗菌剤として使用されます 。 例えば、一部のインダゾールは、呼吸器疾患の治療のためのホスホイノシチド3-キナーゼδの選択的阻害剤として使用できます .
合成アプローチ
インダゾールの合成は、最近の研究の焦点となっています。 戦略には、遷移金属触媒反応、還元的環化反応、および触媒と溶媒を使用せずに、2-アジドベンズアルデヒドとアミンからC–N結合とN–N結合を連続的に形成することにより、2H-インダゾールを合成することが含まれます .
放射性合成
放射性合成は、インダゾールが応用されているもう1つの分野です。 たとえば、新規化合物4-(6-フルオロ-4-(5-イソプロポキシ-1H-インダゾール-3-イル)ピリジン-2-イル)モルホリン(FIPM)を合成し、フッ素-18(18F)で標識して、陽電子放出 .
新薬の開発
最近市販された薬物のいくつかは、インダゾール構造モチーフを含んでいます 。 これは、インダゾール、特に「4-ブロモ-6-フルオロ-1H-インダゾール-3-オール」が、新薬の開発に使用される可能性があることを示唆しています。
触媒と溶媒のない反応
インダゾールは、触媒と溶媒のない条件下で反応を使用して合成されています 。 これは、環境に優しく、潜在的にコスト効果の高い生産方法であるため、重要です。
遷移金属触媒アプローチ
酸素を末端酸化剤として使用して、N–N結合を形成することにより、Cu(OAc)2触媒による1H-インダゾールの容易な合成が記載されています 。 この方法は、さまざまな1H-インダゾールを良好な収率から優れた収率で提供します。
Safety and Hazards
The safety information for “4-Bromo-6-fluoro-1H-indazol-3-ol” indicates that it is dangerous. The hazard statements include H301, H319, H331, and H401 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
将来の方向性
Indazole-containing derivatives, including “4-Bromo-6-fluoro-1H-indazol-3-ol”, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research may focus on developing synthetic approaches to these heterocycles with better biological activities .
作用機序
Target of Action
For instance, they have been linked to the inhibition, regulation, and modulation of kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively .
Mode of Action
For instance, they can inhibit or modulate the activity of kinases, which can result in altered cell cycle progression or volume regulation .
Biochemical Pathways
Given its potential interaction with kinases, it can be inferred that it may influence pathways related to cell cycle regulation and cell volume control .
Result of Action
Based on the known effects of indazole derivatives, it can be inferred that the compound may lead to changes in cell cycle progression or cell volume regulation, depending on its specific targets .
生化学分析
Biochemical Properties
4-Bromo-6-fluoro-1H-indazol-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with leucine-rich repeat kinase 2 (LRRK2), a protein associated with Parkinson’s disease . The interaction between 4-Bromo-6-fluoro-1H-indazol-3-ol and LRRK2 involves binding to the kinase domain, leading to inhibition of its activity. This inhibition can modulate downstream signaling pathways and cellular processes.
Cellular Effects
The effects of 4-Bromo-6-fluoro-1H-indazol-3-ol on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, the compound has been shown to alter the phosphorylation state of key signaling proteins, thereby impacting cell survival and function . Additionally, 4-Bromo-6-fluoro-1H-indazol-3-ol can modulate the expression of genes involved in inflammatory responses, further highlighting its potential therapeutic applications.
Molecular Mechanism
At the molecular level, 4-Bromo-6-fluoro-1H-indazol-3-ol exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of LRRK2, leading to its inhibition . This binding is facilitated by the unique structural features of 4-Bromo-6-fluoro-1H-indazol-3-ol, including the presence of bromine and fluorine atoms. The inhibition of LRRK2 activity results in downstream effects on various signaling pathways, ultimately influencing cellular function and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-6-fluoro-1H-indazol-3-ol have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have indicated that 4-Bromo-6-fluoro-1H-indazol-3-ol can maintain its inhibitory effects on LRRK2, leading to sustained modulation of cellular processes.
Dosage Effects in Animal Models
The effects of 4-Bromo-6-fluoro-1H-indazol-3-ol vary with different dosages in animal models. At lower doses, the compound has been observed to effectively inhibit LRRK2 activity without causing significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been reported. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
4-Bromo-6-fluoro-1H-indazol-3-ol is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes are crucial for the compound’s biotransformation and elimination from the body. The interactions with metabolic enzymes can also influence the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 4-Bromo-6-fluoro-1H-indazol-3-ol within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to interact with ATP-binding cassette (ABC) transporters, facilitating its cellular uptake and distribution . Additionally, binding to plasma proteins can influence the compound’s bioavailability and tissue distribution.
Subcellular Localization
The subcellular localization of 4-Bromo-6-fluoro-1H-indazol-3-ol is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target proteins . Post-translational modifications, such as phosphorylation, can further influence its localization and activity. Understanding the subcellular distribution of 4-Bromo-6-fluoro-1H-indazol-3-ol is essential for elucidating its mechanism of action and therapeutic potential.
特性
IUPAC Name |
4-bromo-6-fluoro-1,2-dihydroindazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2O/c8-4-1-3(9)2-5-6(4)7(12)11-10-5/h1-2H,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBMBUFFRQRNTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NNC2=O)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646407 | |
| Record name | 4-Bromo-6-fluoro-1,2-dihydro-3H-indazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887567-85-3 | |
| Record name | 4-Bromo-6-fluoro-1,2-dihydro-3H-indazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887567-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-6-fluoro-1,2-dihydro-3H-indazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



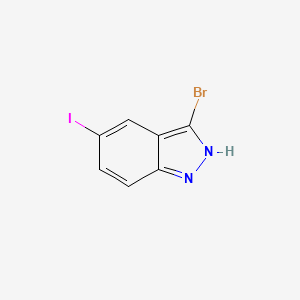

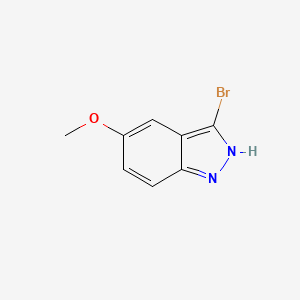

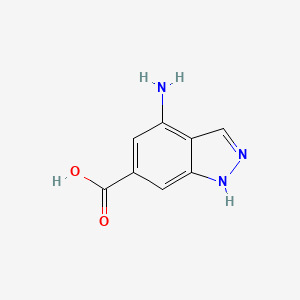

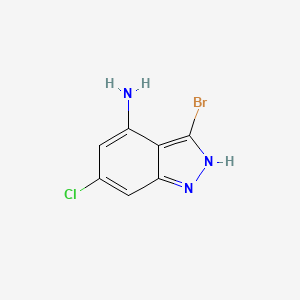
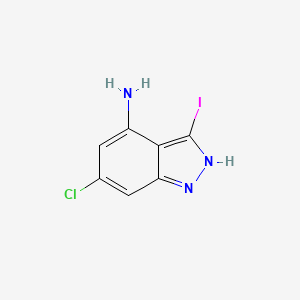
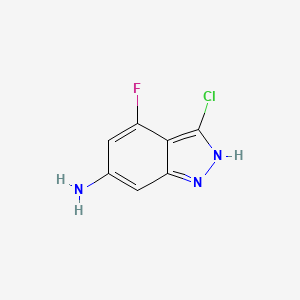
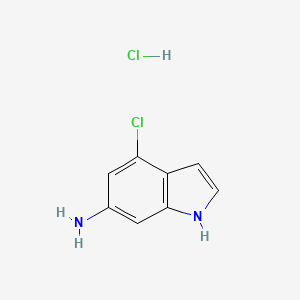
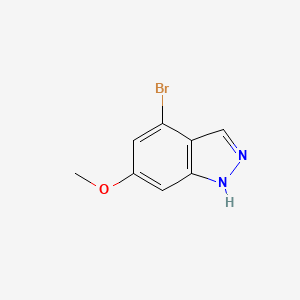
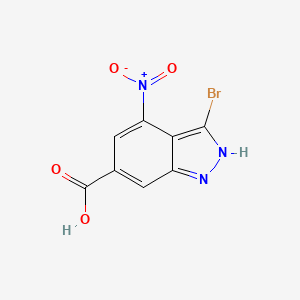
![[2,3'-Bipyridine]-3-carboxylic acid](/img/structure/B1292471.png)
